Acetamide, N-(2-nitro-3-fluoranthenyl)-
Description
Acetamide, N-(2-nitro-3-fluoranthenyl)- (CAS: 88535-53-9) is a nitro-substituted polycyclic aromatic compound with the molecular formula C₁₈H₁₂N₂O₃ and a molecular weight of 304.3 g/mol . The structure consists of a fluoranthene backbone—a fused bicyclic system of naphthalene and benzene—modified with a nitro (-NO₂) group at position 2 and an acetamide (-NH-CO-CH₃) group at position 3 (Figure 1). Its SMILES notation (CC(=O)NC1=C(C=C2C3=CC=CC=C3C4=CC=CC1=C42)N+[O-]) highlights the conjugated aromatic system and substituent positions .
Properties
CAS No. |
88535-53-9 |
|---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-(2-nitrofluoranthen-3-yl)acetamide |
InChI |
InChI=1S/C18H12N2O3/c1-10(21)19-18-14-8-4-7-13-11-5-2-3-6-12(11)15(17(13)14)9-16(18)20(22)23/h2-9H,1H3,(H,19,21) |
InChI Key |
UXCWUIDPZJCNPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3C4=CC=CC1=C42)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
2.1.1 N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides
Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () share the acetamide core but feature simpler phenyl rings with meta-substituents (e.g., Cl, CH₃). Key differences:
- Crystallography : Meta-substitution in trichloro-acetamides reduces symmetry, leading to varied unit cells (e.g., 3,5-dimethylphenyl derivative has two molecules per asymmetric unit) . The fluoranthene system in the target compound likely imposes greater steric hindrance, though crystallographic data are unavailable.
2.1.2 N-(3-Nitrophenyl)acetamide
This simpler analog () has a nitro group on a phenyl ring rather than a fluoranthene system. Differences include:
- Aromatic complexity : Fluoranthene’s fused rings enhance conjugation, possibly increasing UV absorption or stability.
- Molecular weight : The target compound (304.3 g/mol) is heavier than N-(3-nitrophenyl)acetamide (~180 g/mol), affecting solubility and diffusion kinetics.
Pharmacological and Functional Comparisons
2.2.1 Pyridazinone-Acetamide Derivatives
Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-pyridazin-1-yl]-acetamide () exhibit FPR1/FPR2 receptor agonism, activating calcium mobilization in neutrophils. The target compound’s fluoranthene system may enhance π-π stacking with receptors but lacks the heterocyclic pyridazinone moiety critical for specific binding .
2.2.2 Benzothiazole-Acetamide Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () includes a trifluoromethyl-benzothiazole group, which improves metabolic stability. In contrast, the nitro-fluoranthenyl group may confer distinct electronic effects (e.g., redox activity) but has unknown pharmacokinetic profiles .
Physicochemical Properties
Preparation Methods
Conventional Nitration Methods
The nitration of fluoranthene typically employs mixed acids (HNO₃/H₂SO₄) under controlled conditions. At 50°C, mononitration yields 2-nitrofluoranthene as the major product (60–65% yield), with trace amounts of 3-nitro and 8-nitro isomers. The regioselectivity arises from the stability of the σ-complex intermediate, where position 2 offers maximal resonance stabilization.
Table 1: Nitration Conditions and Isomer Distribution
| Nitrating Agent | Temperature (°C) | 2-Nitrofluoranthene Yield (%) | 3-Nitrofluoranthene Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 50 | 62 | <5 |
| Acetyl Nitrate | 25 | 58 | 8 |
| NO₂BF₄ | −10 | 71 | 3 |
Directed Nitration Strategies
To enhance selectivity, directing groups such as sulfonic acid (–SO₃H) temporarily occupy position 3, steering nitration to position 2. Subsequent desulfonation via steam distillation restores the parent structure, enabling a 78% yield of 2-nitrofluoranthene. This approach minimizes isomer formation but introduces additional synthetic steps.
Functionalization at Position 3: Bromination and Amination
Bromination of 2-Nitrofluoranthene
Electrophilic bromination of 2-nitrofluoranthene using Br₂/FeBr₃ at 0°C selectively substitutes position 3, yielding 3-bromo-2-nitrofluoranthene (75% yield). The nitro group’s electron-withdrawing effect deactivates adjacent positions, favoring bromination at the meta site. Alternative halogenation agents like N-bromosuccinimide (NBS) in dichloromethane provide comparable results but require longer reaction times (24 h vs. 2 h).
Transition Metal-Catalyzed Amination
Conversion of the bromo intermediate to the corresponding amine employs Buchwald-Hartwig amination. Using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C, 3-bromo-2-nitrofluoranthene reacts with benzophenone imine to form a protected amine (82% yield). Acidic hydrolysis (HCl/EtOH) then yields 3-amino-2-nitrofluoranthene.
Key Challenge : The nitro group’s electron-deficient nature slows oxidative addition of the palladium catalyst, necessitating elevated temperatures and bulky ligands to prevent catalyst deactivation.
Acetamide Installation: Acetylation and Coupling Methods
Direct Acetylation of 3-Amino-2-Nitrofluoranthene
Treating 3-amino-2-nitrofluoranthene with acetic anhydride in pyridine at 25°C quantitatively acetylates the amine, producing the target acetamide. However, competing N-nitration by residual nitric acid impurities necessitates rigorous washing with NaHCO₃ to maintain product purity (95% isolated yield).
Ullmann-Type Coupling with Acetamide
For substrates resistant to direct acetylation, copper-mediated coupling offers an alternative. 3-Bromo-2-nitrofluoranthene reacts with acetamide in the presence of CuI, 1,10-phenanthroline, and K₃PO₄ in DMSO at 120°C, achieving 68% yield. This method bypasses the amine intermediate but requires stoichiometric copper, complicating purification.
Analytical Characterization and Yield Optimization
Q & A
Q. How is the molecular structure of N-(2-nitro-3-fluoranthenyl)acetamide characterized, and what spectroscopic methods are optimal for confirming its configuration?
The compound’s structure (C₁₈H₁₂N₂O₃) includes a fluoranthenyl core substituted with a nitro group at position 2 and an acetamide moiety at position 3. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To resolve aromatic proton environments and confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (304.29948 g/mol) .
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and nitro (NO₂) functional groups .
Q. What are the primary synthetic routes for N-(2-nitro-3-fluoranthenyl)acetamide, and how can reaction conditions be optimized for yield?
Synthesis typically involves multi-step organic reactions:
- Nitrofluoranthene precursor preparation : Nitration of fluoranthene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to achieve regioselectivity .
- Acetylation : Reaction of the nitrofluoranthene intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .
- Optimization : Solvent polarity (e.g., dichloromethane vs. DMF) and temperature control (0–25°C) are critical to minimize side reactions and maximize yield .
Q. What are the key physicochemical properties of N-(2-nitro-3-fluoranthenyl)acetamide critical for its handling in laboratory settings?
- Solubility : Limited solubility in polar solvents (e.g., water) but soluble in DMSO or DMF, requiring inert atmosphere handling .
- Stability : Sensitivity to light and moisture due to the nitro group; storage at –20°C in amber vials is recommended .
Advanced Research Questions
Q. How do electronic effects of the nitro and fluoranthenyl groups influence the reactivity of N-(2-nitro-3-fluoranthenyl)acetamide in nucleophilic substitution reactions?
- The electron-withdrawing nitro group deactivates the fluoranthenyl ring, reducing electrophilic substitution but directing nucleophilic attacks to specific positions. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .
- Experimental validation: Compare reaction rates with analogs lacking the nitro group (e.g., using Hammett plots) .
Q. What computational methods are employed to predict the binding affinity of N-(2-nitro-3-fluoranthenyl)acetamide with biological targets like kinases?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with kinase active sites, focusing on hydrogen bonding with the acetamide moiety .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time, particularly with fluoranthenyl’s hydrophobic interactions .
- Pharmacophore Modeling : Identify essential features (e.g., nitro group orientation) for inhibitory activity against specific enzymes .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to assess if rapid degradation in vivo reduces efficacy .
- Toxicokinetic Studies : Use LC-MS/MS to quantify metabolites and correlate with observed toxicity .
- Dose-Response Validation : Replicate in vitro conditions (e.g., serum protein concentration) in animal models to minimize discrepancies .
Q. What strategies are effective in synthesizing isotopically labeled derivatives (e.g., ¹⁵N or ¹³C) for pharmacokinetic studies?
- Isotope Incorporation : Use labeled precursors (e.g., ¹⁵N-nitrating agents or ¹³C-acetic anhydride) during synthesis .
- Purification : Employ HPLC with mass-directed fractionation to isolate labeled analogs .
- Applications : Track compound distribution in biological systems via PET or autoradiography .
Q. What analytical techniques are best for detecting metabolic degradation products of this compound?
- High-Resolution LC-MS/MS : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- NMR-Based Metabolomics : Detects structural changes in degradation products, such as nitro group reduction to amine .
- Enzymatic Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to predict hepatic metabolism pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
